molecular formula C21H22F2N6O B6531551 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-29-7

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531551
CAS RN: 1020502-29-7
M. Wt: 412.4 g/mol
InChI Key: QXIOLHKCCXSQRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridazine ring, a piperazine ring, and a pyrazole ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by techniques like elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS .

Mechanism of Action

The mechanism of action of such compounds is often determined by their biological activity. For example, some similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with such compounds are typically evaluated through cytotoxicity studies on cells like HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for such compounds often involve further development and evaluation of their biological activities. For example, the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O/c1-13-14(2)26-29(15(13)3)19-8-7-18(24-25-19)27-9-11-28(12-10-27)21(30)20-16(22)5-4-6-17(20)23/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIOLHKCCXSQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-difluorophenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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